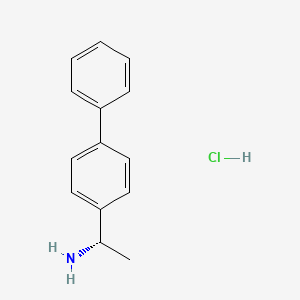

(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride

Beschreibung

(1S)-1-(4-Phenylphenyl)ethan-1-amine hydrochloride (CAS: 1354970-76-5, Molecular Formula: C₁₄H₁₆ClN) is a chiral primary amine hydrochloride salt characterized by a biphenyl moiety at the para position of the ethylamine backbone. It has a molecular weight of 233.74 g/mol and is primarily used in research settings for pharmacological and chemical studies . Key properties include:

- Purity: >95% (HPLC) .

- Storage: Stable for 6 months at -80°C and 1 month at -20°C in solution form .

- Solubility: Requires optimization in solvents like DMSO or water, with heating and sonication recommended for dissolution .

- Applications: Investigated for receptor-binding studies due to its aromatic structure, which facilitates π-π interactions in biological systems .

Eigenschaften

IUPAC Name |

(1S)-1-(4-phenylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATCFWMBDRASHY-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride, also known as 2-(4-phenylphenyl)ethan-1-amine hydrochloride, is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

The synthesis of (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride typically involves several key steps:

- Starting Material : 4-bromobiphenyl is prepared.

- Grignard Reaction : It is reacted with magnesium to form a Grignard reagent.

- Addition Reaction : The Grignard reagent is then reacted with ethylene oxide to yield 2-(4-phenylphenyl)ethanol.

- Amination : The alcohol group in the product is converted to an amine through reaction with ammonia or an amine source.

- Hydrochloride Formation : Finally, treatment with hydrochloric acid produces the hydrochloride salt.

This compound exhibits distinct chemical properties due to its biphenyl structure, making it a valuable precursor in organic synthesis and medicinal chemistry .

The biological activity of (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is primarily mediated through its interaction with various molecular targets:

- Receptor Binding : The compound can bind to specific receptors, modulating their activity which can lead to physiological changes such as alterations in neurotransmitter levels.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes .

Biological Effects

Research has indicated that (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride may exhibit various biological activities:

1. Neurotransmitter Modulation

Studies have shown that compounds with similar structures can influence serotonin receptors, potentially affecting mood and anxiety levels. For instance, the modulation of serotonin pathways has been linked to blood pressure regulation and mood disorders .

2. Antioxidant Activity

Some biphenyl derivatives have demonstrated antioxidant properties, which may contribute to their potential therapeutic effects in conditions characterized by oxidative stress.

3. Anticancer Potential

Research suggests that biphenyl compounds can induce differentiation in cancer cells, such as human promyelocytic leukemia cells (HL-60). This differentiation is crucial for the development of new cancer therapies .

Case Study 1: Serotonin Receptor Interaction

A study investigated the interaction of phenyl-substituted amines with serotonin receptors. The findings indicated that these compounds could selectively bind to serotonin receptor subtypes, leading to varying physiological responses .

Case Study 2: Antioxidant Activity in Cancer Cells

In vitro studies have shown that biphenyl derivatives can inhibit the growth of cancer cells by inducing apoptosis through oxidative stress pathways. This highlights the potential use of (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride in developing anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| (1S)-1-(4-phenylphenyl)ethan-1-amine HCl | Modulates neurotransmitter activity | Receptor binding, enzyme inhibition |

| 2-(3-Phenylphenyl)ethan-1-amine HCl | Antioxidant properties | Free radical scavenging |

| 2-(4-Piperidinophenyl)ethan-1-amine HCl | Potential anticancer effects | Induces apoptosis |

Vergleich Mit ähnlichen Verbindungen

Substituted Phenyl Derivatives

Note: *Calculated logP values based on substituent contributions.

Functionalized Aromatic Derivatives

Pharmacological and Chemical Insights

- Substituent Effects: Biphenyl Group: The target compound’s biphenyl moiety enhances π-π stacking with aromatic residues in receptors (e.g., serotonin or dopamine receptors), a property absent in single-ring analogs like the isopropyl or chloro derivatives . Steric Effects: Ortho-substituted derivatives (e.g., 2-chloro in ) show lower binding affinity in receptor assays compared to para-substituted analogs due to steric clashes .

Solubility and Stability :

- The biphenyl derivative’s low solubility in aqueous buffers necessitates DMSO stock solutions, whereas methoxy or sulfonyl-containing analogs demonstrate improved aqueous solubility .

- Stability varies significantly; the target compound retains integrity for months at -80°C, while analogs with labile substituents (e.g., methylthio in ) may degrade faster .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.